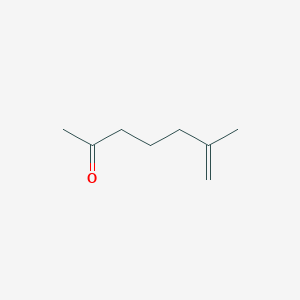

6-Methyl-6-hepten-2-one

Descripción general

Descripción

6-Methyl-6-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a key intermediate in the synthesis of various fragrances and flavors, and it is also used in the production of vitamins and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Methyl-6-hepten-2-one can be synthesized through several methods. One common method involves the reaction of isopentenyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 60-61°C for about 3 hours, yielding this compound with a good yield .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 6-methyl-5-hepten-2-ol. This process involves the use of a dehydrogenation catalyst, such as copper chromite, at elevated temperatures. The reaction conditions are optimized to maximize the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-6-hepten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Oxidation: 6-Methyl-6-heptenoic acid or 6-Methyl-6-hepten-2-ol.

Reduction: 6-Methyl-6-hepten-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

One of the most significant applications of 6-Methyl-6-hepten-2-one is in the fragrance industry. The compound exhibits a unique scent profile that contributes to its use in perfumes and flavorings. It has been identified as a volatile component in various natural sources, including the bark beetle Dendroctonus simplex, where it may serve as an alarm pheromone or attractant .

Case Study: Flavor Profile Analysis

A study analyzed the flavor characteristics of this compound, revealing its soft fruity notes combined with subtle hints of other flavors. This makes it suitable for incorporation into fruit-flavored products and perfumes .

Toxicological Studies

Toxicological assessments have shown that this compound has low acute toxicity levels. For example, the oral LD50 value for rats was reported at 3,570 mg/kg body weight, indicating a relatively safe profile for human exposure under regulated conditions . Long-term studies have also indicated no significant mutagenic effects or teratogenicity, making it a viable candidate for consumer products .

Industrial Applications

In addition to its role in fragrances and flavors, this compound serves as an intermediate in the synthesis of various chemical compounds. Its derivatives are utilized in producing odorants and carotenoid compounds essential for food and cosmetic industries .

Process Optimization Case Study

Research has demonstrated that optimizing reaction conditions can enhance yields of derivatives from this compound. For instance, employing specific catalysts and temperature controls during synthesis can significantly improve efficiency and product quality .

Environmental Impact

The environmental implications of using this compound are also being studied. Its low toxicity profile suggests minimal adverse effects on ecosystems when released in controlled amounts during industrial processes. This positions the compound favorably within sustainable practices in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 6-Methyl-6-hepten-2-one involves its interaction with various molecular targets and pathways. For example, in plants, it is involved in the signaling pathways that regulate programmed cell death during stress responses . In medicinal applications, it may exert its effects by inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

6-Methyl-5-hepten-2-one: This compound is structurally similar but differs in the position of the double bond.

2-Methyl-2-hepten-6-one: Another isomer with a different arrangement of the double bond and methyl group.

Uniqueness: 6-Methyl-6-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry.

Actividad Biológica

6-Methyl-6-hepten-2-one, also known as sulcatone, is a volatile organic compound with a variety of biological activities that have garnered interest in both scientific and industrial contexts. This article explores its biological properties, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Structure : Contains a methyl group at the sixth carbon position of the heptenone chain, contributing to its unique properties.

1. Insecticidal Properties

This compound has been identified as a potent attractant for certain mosquito species, particularly Aedes aegypti, which is known for transmitting diseases such as dengue fever and Zika virus. Research indicates its potential application in mosquito traps and repellents, suggesting it could play a significant role in vector control strategies.

2. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. Its effectiveness varies depending on the concentration and the specific microbial strain tested. This property makes it a candidate for use in food preservation and as an additive in personal care products.

3. Role in Yeast Metabolism

This compound is produced by the yeast Saccharomyces cerevisiae, where it may play a role in stress response mechanisms and intercellular communication. Understanding its function in yeast metabolism could provide insights into fermentation processes and yeast health.

Case Study 1: Mosquito Attractant Research

A study conducted on the efficacy of sulcatone as an attractant revealed that it significantly increased captures of Aedes aegypti in traps when used in combination with other lures. This suggests that sulcatone could enhance the effectiveness of existing mosquito control measures.

Case Study 2: Antimicrobial Testing

In a series of laboratory tests, sulcatone demonstrated inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% for both bacteria, indicating its potential use as a natural preservative in food products.

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

1. Fragrance Industry

Due to its pleasant citrus aroma, sulcatone is widely used in perfumery and aromatherapy products. It contributes to the scent profiles of various essential oils, including citronella and lemongrass .

2. Food Industry

As a flavoring agent, it enhances the sensory attributes of food products. Its antimicrobial properties further support its use as a natural preservative, extending shelf life while maintaining flavor integrity.

Propiedades

IUPAC Name |

6-methylhept-6-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHGBFGIKQNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146247 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-15-8 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.